molecular formula C8H3Cl4N B13467160 4,5,6,7-Tetrachloro-1h-indole

4,5,6,7-Tetrachloro-1h-indole

Cat. No.: B13467160
M. Wt: 254.9 g/mol
InChI Key: ZBHDKADZVPVDQC-UHFFFAOYSA-N
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Description

4,5,6,7-Tetrachloro-1h-indole is a chlorinated derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. The presence of four chlorine atoms at positions 4, 5, 6, and 7 on the indole ring makes this compound unique and potentially useful in various chemical and biological applications.

Preparation Methods

The synthesis of 4,5,6,7-Tetrachloro-1h-indole can be achieved through several methods. One common approach involves the chlorination of indole derivatives using reagents such as chlorine gas or N-chlorosuccinimide under controlled conditions. The reaction typically requires a solvent like dichloromethane and is carried out at low temperatures to ensure selective chlorination at the desired positions .

Industrial production methods for this compound may involve large-scale chlorination processes using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis .

Chemical Reactions Analysis

4,5,6,7-Tetrachloro-1h-indole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding indole oxides.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into less chlorinated derivatives.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole oxides, while substitution reactions can produce a variety of functionalized indole derivatives .

Mechanism of Action

The mechanism of action of 4,5,6,7-Tetrachloro-1h-indole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways. For instance, it may inhibit certain enzymes involved in disease progression, thereby exerting therapeutic effects .

Comparison with Similar Compounds

4,5,6,7-Tetrachloro-1h-indole can be compared with other chlorinated indole derivatives, such as:

    5,6,7,8-Tetrachloro-1h-indole: Similar in structure but with chlorine atoms at different positions, affecting its reactivity and applications.

    4,5,6-Trichloro-1h-indole: Lacks one chlorine atom, which can influence its chemical properties and biological activity.

    4,5,6,7-Tetrabromo-1h-indole:

The uniqueness of this compound lies in its specific chlorination pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C8H3Cl4N

Molecular Weight

254.9 g/mol

IUPAC Name

4,5,6,7-tetrachloro-1H-indole

InChI

InChI=1S/C8H3Cl4N/c9-4-3-1-2-13-8(3)7(12)6(11)5(4)10/h1-2,13H

InChI Key

ZBHDKADZVPVDQC-UHFFFAOYSA-N

Canonical SMILES

C1=CNC2=C1C(=C(C(=C2Cl)Cl)Cl)Cl

Origin of Product

United States

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